3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is an organic compound with the molecular formula C17H13Cl2NO It is a derivative of aniline, characterized by the presence of two chlorine atoms and a methoxynaphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 4-methoxynaphthalen-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: A simpler derivative with similar chemical properties.
4-Methoxynaphthalen-1-ol: The precursor used in the synthesis of the compound.
3,5-Dichloro-4-[(4-hydroxynaphthalen-1-yl)oxy]aniline: A closely related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is unique due to the presence of both chlorine atoms and the methoxynaphthalene group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83054-47-1 |
---|---|
Molecular Formula |
C17H13Cl2NO2 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3,5-dichloro-4-(4-methoxynaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-15-6-7-16(12-5-3-2-4-11(12)15)22-17-13(18)8-10(20)9-14(17)19/h2-9H,20H2,1H3 |
InChI Key |
FWINTUVAJYYJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.